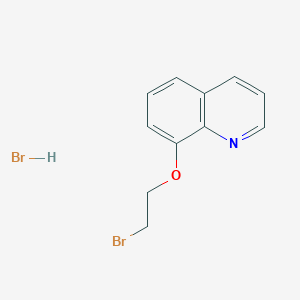

8-(2-Bromoethoxy)quinoline hydrobromide

Description

BenchChem offers high-quality 8-(2-Bromoethoxy)quinoline hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-Bromoethoxy)quinoline hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(2-bromoethoxy)quinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO.BrH/c12-6-8-14-10-5-1-3-9-4-2-7-13-11(9)10;/h1-5,7H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZIOANFDLQQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCBr)N=CC=C2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Whitepaper: Chemical Structure, Reactivity, and Applications of 8-(2-Bromoethoxy)quinoline Hydrobromide

Executive Summary

As a Senior Application Scientist navigating the complexities of drug discovery and materials engineering, I frequently rely on bifunctional building blocks to streamline synthetic pathways. 8-(2-Bromoethoxy)quinoline hydrobromide (CAS: 1334149-03-9) is a privileged molecular scaffold that elegantly marries a pharmacologically active, metal-chelating quinoline core with a highly reactive bromoethyl electrophile. This in-depth technical guide explores its physicochemical properties, details self-validating synthetic protocols, and maps its downstream applications in medicinal chemistry and materials science.

Physicochemical Profiling & Structural Chemistry

Understanding the physical parameters of a building block is the first step in predicting its behavior in complex reaction mixtures. Below is a consolidated physicochemical profile of the commercial standard ()[1].

| Property | Value |

| CAS Number | 1334149-03-9 |

| Molecular Formula | C₁₁H₁₀BrNO · HBr (C₁₁H₁₁Br₂NO) |

| Molecular Weight | 333.02 g/mol |

| SMILES | BrCCOC1=C2N=CC=CC2=CC=C1.[H]Br |

| Topological Polar Surface Area (TPSA) | 22.12 Ų |

| Predicted LogP | ~3.59 |

| Storage Conditions | Sealed, dry, 2-8°C, light-sensitive |

Structural Duality and Salt Stabilization

The molecule features two distinct operational domains:

-

The Quinoline Core: Provides a rigid, aromatic, and basic nitrogen-containing heterocycle. While the 8-hydroxyl group is alkylated, the nitrogen retains its ability to participate in hydrogen bonding and metal coordination.

-

The Bromoethyl Electrophile: Acts as a highly efficient alkylating agent. The primary alkyl bromide is sterically unhindered, making it an ideal substrate for bimolecular nucleophilic substitution (

).

Causality of the Salt Form: Supplying the compound as a hydrobromide salt is a deliberate design choice. The protonation of the basic quinoline nitrogen prevents autoxidation and self-alkylation (oligomerization) via the bromoethyl group, thereby ensuring long-term shelf stability and consistent reactivity.

Mechanistic Synthesis & Purification Workflow

The synthesis of 8-(2-bromoethoxy)quinoline relies on a Williamson ether synthesis framework, followed by in-situ salt formation.

Protocol 1: Synthesis of the Hydrobromide Salt

-

Deprotonation: Dissolve 1.0 equivalent of 8-hydroxyquinoline in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ is a mild, non-nucleophilic base that quantitatively deprotonates the phenolic hydroxyl group without inducing side reactions. DMF is a polar aprotic solvent that poorly solvates the phenoxide anion, drastically enhancing its nucleophilicity.

-

-

Alkylation (

): Add 3.0 to 5.0 equivalents of 1,2-dibromoethane dropwise. Elevate the temperature to 60°C and stir for 12 hours.-

Causality: A large stoichiometric excess of 1,2-dibromoethane is critical. It statistically favors mono-alkylation and suppresses the formation of the symmetrical dimer, 1,2-bis(8-quinolyloxy)ethane[2]. The 60°C temperature provides sufficient kinetic energy to overcome the

activation barrier while avoiding elevated temperatures that would promote E2 elimination. -

Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting material (

) and the appearance of a less polar product spot (

-

-

Aqueous Workup: Cool the mixture, dilute with distilled water, and extract thrice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced vacuum.

-

Causality: The aqueous wash effectively partitions the DMF and inorganic salts into the aqueous phase, leaving the free base product in the organic layer.

-

-

Salt Formation: Dissolve the crude free base in anhydrous diethyl ether at 0°C. Add 1.05 equivalents of hydrobromic acid (HBr, 33% in acetic acid) dropwise under vigorous stirring.

-

Causality: Protonation of the quinoline nitrogen precipitates the hydrobromide salt. This step purifies the compound from non-basic impurities and stabilizes the reactive electrophile.

-

Self-Validation: The immediate formation of a dense, pale precipitate validates successful salt formation. Filtration and washing with cold ether yields the high-purity product.

-

Fig 1: Synthesis workflow of 8-(2-Bromoethoxy)quinoline hydrobromide via SN2 alkylation.

Reactivity Profile & Downstream Applications

The strategic value of this compound lies in its capacity for downstream functionalization, serving as a linchpin in both drug design and materials engineering.

Application A: Click Chemistry Precursor in Drug Development

The primary bromide is readily displaced by the azide anion (N₃⁻) to form 8-(2-azidoethoxy)quinoline. This azide is a cornerstone for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry. Researchers have utilized this exact pathway to synthesize 8-hydroxyquinoline glycoconjugates ()[3][4]. By linking the quinoline scaffold to sugar derivatives via a 1,2,3-triazole ring, the resulting conjugates exhibit enhanced bioavailability, selective transport into cancer cells via GLUT transporters, and potent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT 116) cell lines[3][4].

Protocol 2: Downstream Azidation for Click Chemistry

-

Nucleophilic Substitution: Dissolve 8-(2-bromoethoxy)quinoline hydrobromide in anhydrous DMF. Add 1.2 equivalents of an organic base (e.g., N,N-Diisopropylethylamine, DIPEA) to neutralize the hydrobromide salt, releasing the free base. Add 1.5 equivalents of sodium azide (NaN₃)[5].

-

Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it neutralizes the HBr without competing with the azide for the electrophilic carbon.

-

-

Thermal Activation: Stir the reaction mixture at 50°C for 8 hours[5].

-

Causality: The primary alkyl bromide is highly reactive, but mild heating ensures quantitative conversion to the azide while preventing thermal degradation of the quinoline core.

-

Self-Validation: Monitor via IR spectroscopy of an evaporated aliquot; the appearance of a strong, sharp azide stretching band at

confirms successful substitution.

-

Application B: Materials Science & Corrosion Inhibition

Beyond pharmaceuticals, 8-(n-bromoalkoxy)quinoline derivatives are deployed as highly effective corrosion inhibitors for mild steel in acidic environments (e.g., 1.0 M HCl) ()[6]. The quinoline nitrogen and the aromatic

Fig 2: Downstream reactivity pathways exploiting the bromoethyl electrophile and quinoline core.

Handling, Stability, and E-H-S (Environment, Health, and Safety)

As an active alkylating agent, 8-(2-bromoethoxy)quinoline hydrobromide poses specific health hazards and requires stringent laboratory controls:

-

Toxicity Profile: Alkyl bromides are potential skin sensitizers, respiratory irritants, and suspected genotoxins due to their ability to alkylate biological nucleophiles (e.g., DNA, proteins). It must be handled within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

-

Storage Protocol: The compound must be stored sealed at 2-8°C in a dry, dark environment[1]. Exposure to ambient moisture can lead to the slow hydrolysis of the alkyl bromide into an alcohol, while ambient light may induce photolytic degradation of the quinoline core.

References

-

Krawczyk, M., et al. "8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity of the Obtained Compounds." Molecules 2019, 24(22), 4181. URL:[Link]

-

Centre d'Etudes Doctorales, Université Ibn Tofail. "Étude de l'inhibition de la corrosion par des dérivés de quinoléine." UIT Thesis Repository, 2023. URL: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. 8-Hydroxyquinoline Glycoconjugates Containing Sulfur at the Sugar Anomeric Position—Synthesis and Preliminary Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. fs.uit.ac.ma [fs.uit.ac.ma]

The Ascendance of Halo-Substituted Quinoline Ethers: A Technical Guide to Their History, Synthesis, and Therapeutic Landscape

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone of medicinal chemistry. Its journey from a coal tar byproduct to a privileged structure in modern drug discovery is a testament to its remarkable versatility. The strategic introduction of halogen atoms and ether linkages to this core has unlocked a new dimension of therapeutic potential, giving rise to a class of compounds with profound biological activities. This in-depth technical guide provides a comprehensive exploration of the history, discovery, synthesis, and applications of halo-substituted quinoline ethers, offering field-proven insights for researchers and drug development professionals.

A Legacy of Discovery: From Quinine to Kinase Inhibitors

The story of quinoline in medicine begins with the isolation of quinine from the bark of the Cinchona tree, a breakthrough in the treatment of malaria.[1] This natural product served as the blueprint for the development of synthetic antimalarials, most notably the halo-substituted quinoline, chloroquine, synthesized in 1934.[2][3][4] The introduction of a chlorine atom at the 7-position of the quinoline ring was a pivotal moment, demonstrating that halogenation could significantly enhance therapeutic efficacy.[1]

The success of chloroquine spurred further exploration of halogenated quinolines, leading to the discovery of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[5][6][7] The subsequent incorporation of ether functionalities further expanded the chemical space and biological reach of this compound class, paving the way for the development of highly targeted therapies, including potent kinase inhibitors that are now at the forefront of cancer treatment.[8]

The Synthetic Arsenal: Constructing the Halo-Substituted Quinoline Ether Core

The synthesis of halo-substituted quinoline ethers is a multi-step process that relies on a combination of classical named reactions and modern synthetic methodologies. The construction of the core quinoline scaffold is typically achieved through well-established methods such as the Gould-Jacobs and Friedländer reactions, followed by the introduction of the ether linkage, often via a Williamson ether synthesis.

Building the Quinoline Core: Gould-Jacobs and Friedländer Reactions

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[5][9] The use of halogen-substituted anilines allows for the direct incorporation of halogens into the quinoline ring.

Step 1: Condensation of 4-Bromoaniline with Meldrum's Acid Derivative

-

In a round-bottom flask under a nitrogen atmosphere, dissolve Meldrum's acid (1.5 eq) in trimethyl orthoformate.

-

Slowly add a solution of 4-bromoaniline (1.0 eq) in trimethyl orthoformate dropwise to the reaction mixture.

-

Heat the mixture at reflux for 2 hours.

-

Remove the solvent under reduced pressure.

-

Add hexane to the residue and filter the resulting solid. Wash the solid with hexane and dry to obtain the intermediate, 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione.

Step 2: Thermal Cyclization

-

Preheat diphenyl ether to 245 °C in a suitable reaction vessel with vigorous stirring.

-

Add the intermediate from Step 1 portion-wise to the hot diphenyl ether.

-

After the addition is complete, heat the reaction mixture at 250 °C for 15 minutes.

-

Cool the mixture to room temperature to allow the product to precipitate.

-

Dilute the mixture with hexane and filter the solid. Wash the collected solid with hexane and a 30% ether/hexane mixture.

-

The crude product can be purified by silica gel column chromatography to yield 6-bromo-4-hydroxyquinoline.

The Friedländer synthesis provides an alternative route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][11] This method is particularly versatile for creating a wide range of substitution patterns on the quinoline core.

-

To a solution of a halo-substituted 2-aminoaryl ketone (1.0 eq) in a suitable solvent (e.g., ethanol, toluene), add a ketone with an α-methylene group (1.1 eq).

-

Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Relationship of Quinoline Synthesis

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents [ouci.dntb.gov.ua]

- 9. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(4-Amino-3-chlorophenoxy)-7-methoxy-6-quinolinecarboxamide | C17H14ClN3O3 | CID 22936472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 6-Bromoquinoline(5332-25-2) 1H NMR spectrum [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Preparation of 8-(2-Bromoethoxy)quinoline Hydrobromide

Abstract

This document provides a comprehensive guide for the conversion of 8-(2-Bromoethoxy)quinoline free base to its hydrobromide salt. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes safety, efficiency, and the production of a high-purity final product, supported by in-depth explanations of the experimental choices and references to authoritative sources.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties[1][2][3]. The conversion of a free base form of a quinoline derivative to a salt, such as a hydrobromide, is a common and crucial step in drug development. Salt formation can significantly improve a compound's stability, solubility, and bioavailability, making it more suitable for pharmaceutical formulations.

8-(2-Bromoethoxy)quinoline is a valuable intermediate in the synthesis of various biologically active molecules. Its hydrobromide salt offers potential advantages in handling and formulation. This protocol outlines a robust and reproducible method for the preparation of 8-(2-Bromoethoxy)quinoline hydrobromide from its corresponding free base.

Chemical and Physical Properties

A thorough understanding of the properties of both the starting material and the final product is essential for a successful synthesis.

| Property | 8-(2-Bromoethoxy)quinoline (Free Base) | 8-(2-Bromoethoxy)quinoline Hydrobromide |

| Molecular Formula | C₁₁H₁₀BrNO | C₁₁H₁₁Br₂NO[4] |

| Molecular Weight | 252.11 g/mol | 333.02 g/mol [4] |

| Appearance | Likely a solid or oil (not specified in results) | White to pale yellow powder |

| Purity | ≥95% (typical for starting material) | ≥95%[4] |

| Storage | Store in a cool, dry, well-ventilated area. | Sealed in dry, 2-8°C[4] |

Safety and Handling Precautions

Warning: 8-(2-Bromoethoxy)quinoline hydrobromide is classified as a hazardous substance. The free base should be handled with similar precautions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Hazard Statements for the Hydrobromide Salt:

-

H315: Causes skin irritation[5].

-

H319: Causes serious eye irritation[5].

-

H335: May cause respiratory irritation[5].

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[5].

-

P264: Wash skin thoroughly after handling[5].

-

P271: Use only outdoors or in a well-ventilated area[5].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[5].

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water[5].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5].

For detailed safety information, consult the Safety Data Sheet (SDS) for 8-(2-Bromoethoxy)quinoline hydrobromide[5].

Experimental Protocol: Conversion of Free Base to Hydrobromide Salt

This protocol is based on the general principle of acid-base neutralization, where the basic nitrogen atom of the quinoline ring reacts with hydrobromic acid to form the corresponding ammonium salt[6].

Reagents and Equipment

| Reagent/Equipment | Specification |

| 8-(2-Bromoethoxy)quinoline free base | ≥95% purity |

| Diethyl ether (Et₂O) | Anhydrous |

| Hydrobromic acid (HBr) | 48% aqueous solution or HBr in acetic acid |

| Round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | |

| Dropping funnel | |

| Ice bath | |

| Buchner funnel and filter paper | |

| Vacuum flask | |

| pH paper or pH meter | |

| Rotary evaporator | |

| Drying oven or vacuum desiccator |

Step-by-Step Procedure

-

Dissolution of the Free Base:

-

In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 8-(2-Bromoethoxy)quinoline free base in a minimal amount of anhydrous diethyl ether. The use of an anhydrous solvent is crucial to prevent the introduction of excess water, which can affect the precipitation and purity of the final product.

-

Stir the solution at room temperature using a magnetic stirrer until the free base is completely dissolved.

-

-

Preparation for Acid Addition:

-

Cool the ethereal solution of the free base in an ice bath to 0-5 °C. This is an exothermic reaction, and cooling helps to control the reaction rate and prevent potential side reactions.

-

-

Addition of Hydrobromic Acid:

-

Slowly add 1.0 to 1.1 equivalents of hydrobromic acid (either a 48% aqueous solution or HBr in acetic acid) dropwise to the cooled, stirring solution using a dropping funnel. The slight excess of acid ensures complete conversion of the free base.

-

Rationale for Acid Choice: While HBr gas dissolved in an organic solvent is ideal to minimize water content, a 48% aqueous solution is more common and generally acceptable. If using the aqueous solution, be prepared for a potentially less crystalline precipitate. HBr in acetic acid is another excellent alternative.

-

-

Precipitation of the Hydrobromide Salt:

-

As the hydrobromic acid is added, the 8-(2-Bromoethoxy)quinoline hydrobromide salt will precipitate out of the diethyl ether solution as a solid. Quinoline and its derivatives are known to form salts with strong acids[6].

-

Continue stirring the mixture in the ice bath for an additional 30-60 minutes after the acid addition is complete to ensure maximum precipitation.

-

-

Isolation of the Product:

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or other impurities. The use of a cold solvent minimizes the loss of the product due to dissolution.

-

-

Drying the Product:

-

Dry the collected solid under vacuum, either in a vacuum desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C), until a constant weight is achieved. This removes any residual solvent.

-

Workflow Diagram

Caption: Workflow for the conversion of 8-(2-Bromoethoxy)quinoline free base to its hydrobromide salt.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 8-(2-Bromoethoxy)quinoline hydrobromide, the following analytical techniques are recommended:

-

Melting Point: The hydrobromide salt should have a distinct and sharp melting point, which can be compared to literature values if available.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure of the compound. The spectra should be consistent with the expected structure of 8-(2-Bromoethoxy)quinoline hydrobromide.

-

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can be used to identify the presence of key functional groups and the formation of the ammonium salt.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, Br) in the sample, which can be compared to the calculated theoretical values for C₁₁H₁₁Br₂NO.

Troubleshooting

| Issue | Possible Cause | Solution |

| Oily or Gummy Precipitate | Presence of excess water or impurities. | Try using HBr in an anhydrous solvent. If an oil forms, attempt to triturate with fresh, cold diethyl ether to induce crystallization. |

| Low Yield | Incomplete precipitation or loss of product during washing. | Ensure the reaction mixture is sufficiently cooled and stirred. Use minimal amounts of cold solvent for washing. |

| Product is not forming a precipitate | The free base is not sufficiently basic to be protonated by HBr, or the salt is soluble in the chosen solvent. | Confirm the identity of the starting material. Try a different, less polar solvent for the precipitation. |

Conclusion

The protocol described in this application note provides a reliable and straightforward method for the conversion of 8-(2-Bromoethoxy)quinoline free base to its hydrobromide salt. By following these steps and adhering to the safety precautions, researchers can efficiently produce this valuable compound in high purity for further applications in drug discovery and development.

References

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

SAFETY DATA SHEET - MilliporeSigma. (2025). MilliporeSigma. [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. [Link]

-

Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research. [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2009). Thermo Fisher Scientific. [Link]

-

Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2011). Journal of Chemical Education. [Link]

-

8-(2-bromoethoxy)quinoline hydrobromide | 1334149-03-9. MilliporeSigma. [Link]

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules. [Link]

-

Safety Data Sheet: quinoline. (2021). Chemos GmbH & Co.KG. [Link]

-

Chemical Properties of Quinoline, 8-bromo- (CAS 16567-18-3). Cheméo. [Link]

-

Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Infectious Diseases. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of Some Novel Quinoline Derivatives Bearing Pyrazole and Pyridine Moieties. (2016). ResearchGate. [Link]

-

Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. (2009). The Journal of Organic Chemistry. [Link]

-

Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. (2025). Molecules. [Link]

-

Photo physical properties of 8-hydroxy quinoline. (2005). Indian Journal of Chemistry. [Link]

-

8-Ethoxyquinoline. PubChem. [Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 8-(2-Bromoethoxy)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: Accelerating Quinoline Derivative Synthesis with Microwave Technology

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of therapeutic activities, including anticancer, antimalarial, and antibacterial properties.[1] The functionalization of the quinoline ring is a critical step in the development of new drug candidates. The synthesis of 8-(2-Bromoethoxy)quinoline, a key intermediate for further elaboration, has traditionally been accomplished through conventional heating methods. However, these methods often necessitate long reaction times and can lead to the formation of impurities.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry, offering significant advantages in terms of reduced reaction times, increased yields, and improved product purity.[2][3] Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating that minimizes thermal gradients and side product formation.[1] This application note provides a detailed protocol for the microwave-assisted synthesis of 8-(2-Bromoethoxy)quinoline via a Williamson ether synthesis, a comparative analysis with conventional heating methods, and comprehensive characterization data.

The Underlying Chemistry: Microwave-Enhanced Williamson Ether Synthesis

The synthesis of 8-(2-Bromoethoxy)quinoline from 8-hydroxyquinoline and 1,2-dibromoethane is a classic Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide ion of 8-hydroxyquinoline, generated in situ by a base, acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion.

Microwave irradiation accelerates this process by efficiently overcoming the activation energy of the reaction. The polar nature of the reactants and the ionic intermediates allows for strong coupling with the microwave field, leading to a rapid increase in temperature and a significant rate enhancement.

Reaction Workflow

Figure 1: A generalized workflow for the microwave-assisted synthesis of 8-(2-Bromoethoxy)quinoline.

Comparative Performance: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with conventional heating methods for similar O-alkylation reactions of phenolic compounds.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Reference |

| Reaction Time | 5 - 15 minutes | 4 - 24 hours | [4][5] |

| Yield | 85 - 95% | 60 - 75% | [4][6] |

| Energy Consumption | Significantly Lower | Higher | [2] |

| Byproduct Formation | Minimized | More prevalent | [1] |

Table 1: A comparative overview of microwave-assisted versus conventional heating for the O-alkylation of phenolic compounds.

Detailed Experimental Protocols

Materials and Equipment

-

8-Hydroxyquinoline (99%)

-

1,2-Dibromoethane (99%)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexane, HPLC grade

-

Microwave synthesis reactor (e.g., Biotage® Initiator+, CEM Discover SP)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

Safety Precautions

-

1,2-Dibromoethane is toxic, a suspected carcinogen, and an environmental hazard. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

8-Hydroxyquinoline is harmful if swallowed and can cause serious eye damage.[7] Avoid inhalation and contact with skin and eyes.

-

Microwave reactors can generate high pressures and temperatures. Ensure the reaction vessel is properly sealed and do not exceed the recommended volume and pressure limits of the instrument.

Microwave-Assisted Synthesis Protocol

-

Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 8-hydroxyquinoline (1.0 mmol, 145.2 mg), anhydrous potassium carbonate (2.0 mmol, 276.4 mg), and anhydrous DMF (5 mL).

-

Add 1,2-dibromoethane (3.0 mmol, 0.26 mL) to the vial.

-

Seal the vial with a septum cap.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes with a power of 100 W. The reaction should be monitored for pressure, which should not exceed 15 bar.

-

Work-up: After the reaction is complete, cool the vial to room temperature.

-

Quench the reaction by adding deionized water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 8:2 v/v) as the eluent to afford 8-(2-bromoethoxy)quinoline as a solid.

Conventional Heating Protocol (for comparison)

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-hydroxyquinoline (1.0 mmol, 145.2 mg), anhydrous potassium carbonate (2.0 mmol, 276.4 mg), and anhydrous DMF (15 mL).

-

Add 1,2-dibromoethane (3.0 mmol, 0.26 mL) to the flask.

-

Heating: Heat the reaction mixture to 80 °C with constant stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Follow steps 5-10 of the microwave-assisted synthesis protocol.

Characterization of 8-(2-Bromoethoxy)quinoline

The identity and purity of the synthesized 8-(2-Bromoethoxy)quinoline can be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show characteristic signals for the quinoline ring protons in the aromatic region (δ 7.0-9.0 ppm). The ethoxy protons will appear as two triplets in the aliphatic region, with the methylene group attached to the oxygen resonating around δ 4.4-4.6 ppm and the methylene group attached to the bromine at approximately δ 3.7-3.9 ppm.

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): The spectrum will display signals for the nine carbons of the quinoline ring in the aromatic region (δ 110-160 ppm) and two signals in the aliphatic region for the ethoxy carbons. The carbon attached to the oxygen is expected around δ 68-70 ppm, and the carbon attached to the bromine around δ 28-30 ppm.

Mass Spectrometry (MS)

The mass spectrum should exhibit the molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). For 8-(2-Bromoethoxy)quinoline (C₁₁H₁₀BrNO), the expected m/z values would be approximately 250.99 and 252.99.

Mechanism of Microwave Enhancement

The significant rate enhancement observed in the microwave-assisted Williamson ether synthesis is attributed to a combination of thermal and non-thermal effects.

Mechanism Visualization

Figure 2: Proposed mechanism for the microwave-assisted Williamson ether synthesis of 8-(2-Bromoethoxy)quinoline.

Conclusion

The microwave-assisted synthesis of 8-(2-Bromoethoxy)quinoline offers a rapid, efficient, and high-yielding alternative to conventional heating methods. This protocol provides a reliable and reproducible method for the synthesis of this valuable intermediate, which can be readily scaled up for applications in drug discovery and development. The significant reduction in reaction time and improved yields highlight the advantages of incorporating microwave technology into modern synthetic workflows, aligning with the principles of green chemistry by reducing energy consumption and waste generation.

References

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. (URL: [Link])

- Huigens, R. W., et al. Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm. (URL: not available)

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. (URL: not available)

- Belferdi, F., et al. MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie. (URL: not available)

- Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. (URL: not available)

-

Williamson ether synthesis. Wikipedia. (URL: [Link])

-

Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (URL: [Link])

-

A Brief Review: Microwave Assisted Ethers Synthesis. TSI Journals. (URL: [Link])

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (URL: not available)

-

Microwaves Assisted Fast and Clean O-alkylation of 3-hydroxychromones in Aqueous Medium. Research India Publications. (URL: [Link])

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. (URL: [Link])

-

Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. SCIRP. (URL: [Link])

-

Mass spectra analysis of quinoline alkaloids detected in Sauuda. ResearchGate. (URL: [Link])

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. (URL: [Link])

-

Quinolines and derivatives. MassBank. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 7. spectrabase.com [spectrabase.com]

Scalable synthesis methods for 8-(2-Bromoethoxy)quinoline hydrobromide

Application Note: Scalable Synthesis and Purification Protocol for 8-(2-Bromoethoxy)quinoline Hydrobromide

Introduction & Mechanistic Insights

8-(2-Bromoethoxy)quinoline hydrobromide (CAS: 1334149-03-9)[1] is a highly versatile bifunctional building block. Featuring a quinoline ring system—a privileged scaffold in medicinal chemistry—and a reactive bromoethyl ether moiety, it serves as a critical electrophile for synthesizing conjugated biological probes, antimicrobial agents, and metal-chelating active pharmaceutical ingredients (APIs)[2][3].

The Challenge of Bis-Alkylation: The primary synthetic route involves the O-alkylation of 8-hydroxyquinoline with 1,2-dibromoethane via a Williamson ether synthesis[2]. However, the intermediate product, 8-(2-bromoethoxy)quinoline (free base), is itself an active alkylating agent. If the local concentration of 1,2-dibromoethane is too low, the phenoxide anion of unreacted 8-hydroxyquinoline will attack the mono-alkylated product, yielding the undesired dimer, 1,2-bis(quinolin-8-yloxy)ethane.

Causality in Reaction Design: To engineer a self-validating, scalable system that avoids chromatographic bottlenecks, three critical parameters are optimized in this protocol:

-

Electrophile Excess: A 5-fold molar excess of 1,2-dibromoethane is utilized to enforce pseudo-first-order kinetics, statistically favoring mono-alkylation and suppressing dimer formation[2].

-

Base Selection: Potassium carbonate (K₂CO₃) is employed as a mild, non-nucleophilic base. Stronger bases (e.g., NaOH) risk hydrolyzing the dihaloalkane or inducing dehydrohalogenation to form volatile vinyl bromide[3].

-

Purification via Salt Formation: The free base of 8-(2-bromoethoxy)quinoline is a viscous oil that typically requires non-scalable silica gel chromatography for purification. By treating the crude organic extract with hydrobromic acid (HBr) in ethyl acetate, the target compound selectively precipitates as a highly pure hydrobromide salt, leaving non-basic impurities and residual 1,2-dibromoethane completely dissolved in the mother liquor[1].

Synthetic Workflow & Pathway

Chemical synthesis pathway for 8-(2-Bromoethoxy)quinoline hydrobromide.

Step-by-step scalable operational workflow for synthesis and isolation.

Reagent Matrix & Quantitative Data

| Reagent | MW ( g/mol ) | Equivalents | Amount (100g Scale) | Role in Protocol |

| 8-Hydroxyquinoline | 145.16 | 1.0 | 100.0 g | Nucleophilic Starting Material |

| 1,2-Dibromoethane | 187.86 | 5.0 | 647.0 g (297 mL) | Alkylating Agent / Electrophile |

| Potassium Carbonate | 138.20 | 2.0 | 190.0 g | Mild Base |

| Acetonitrile (MeCN) | 41.05 | - | 1.0 L | Aprotic Reaction Solvent |

| HBr (33% wt in AcOH) | 80.91 | 1.05 | ~126 mL | Salt-forming Agent |

| Ethyl Acetate (EtOAc) | 88.11 | - | 1.5 L | Crystallization Solvent |

Step-by-Step Scalable Protocol

Phase 1: Alkylation (Reaction)

-

Preparation: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe. Ensure all glassware is oven-dried to prevent water from quenching the base.

-

Deprotonation: Charge the flask with 100.0 g (0.688 mol) of 8-hydroxyquinoline and 1.0 L of anhydrous acetonitrile (MeCN). Add 190.0 g (1.37 mol) of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature (20–25 °C) for 15 minutes to initiate phenoxide formation[2].

-

Electrophile Addition: Carefully add 297 mL (3.44 mol) of 1,2-dibromoethane to the stirring mixture. (Safety Warning: 1,2-dibromoethane is highly toxic and a suspected carcinogen. Perform this step strictly inside a certified fume hood with appropriate PPE).

-

Reflux: Heat the reaction mixture to a gentle reflux (internal temperature ~80–82 °C) and maintain for 12 hours. Monitor the reaction progression via LC-MS or TLC (Hexane:EtOAc 3:1) until the 8-hydroxyquinoline starting material is fully consumed.

Phase 2: Workup & Free Base Isolation 5. Filtration: Turn off the heating mantle and allow the reaction mixture to cool to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (unreacted K₂CO₃ and the KBr byproduct). Wash the filter cake with an additional 200 mL of MeCN to ensure complete product recovery. 6. Concentration: Transfer the filtrate to a rotary evaporator. Remove the MeCN and the excess 1,2-dibromoethane under reduced pressure. Critical Step: Because 1,2-dibromoethane has a relatively high boiling point (131 °C), apply a high vacuum (<10 mbar) and a water bath temperature of 60 °C until a crude, dark brown oil (the free base) is obtained.

Phase 3: Hydrobromide Salt Crystallization 7. Dissolution: Dissolve the crude brown oil in 1.5 L of ethyl acetate (EtOAc) in a clean 3 L beaker or wide-mouth flask. 8. Precipitation: Cool the solution to 0–5 °C using an ice-water bath while stirring vigorously with a mechanical stirrer. Slowly add 126 mL of HBr (33% wt in acetic acid) dropwise over 30 minutes via an addition funnel. A pale yellow to off-white precipitate will form immediately[1]. 9. Maturation: Continue stirring the suspension at 0 °C for 2 hours to maximize the crystallization yield and allow the salt crystals to mature. 10. Isolation: Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake thoroughly with cold EtOAc (2 × 200 mL) followed by cold diethyl ether (200 mL) to wash away residual acetic acid, unreacted 1,2-dibromoethane, and organic impurities. 11. Drying: Transfer the solid to a vacuum oven and dry at 45 °C for 12 hours. This affords 8-(2-bromoethoxy)quinoline hydrobromide as a highly pure crystalline solid.

Analytical Validation & Troubleshooting

Self-Validating Analytical Markers:

-

Mass Spectrometry (ESI-MS): The free base should exhibit a characteristic 1:1 isotopic doublet at m/z 252.0 and 254.0 [M+H]⁺, confirming the presence of a single bromine atom[3].

-

¹H NMR (DMSO-d₆, 400 MHz): Look for the diagnostic aliphatic triplets at approximately δ 4.50 (t, 2H, -O-CH₂-) and δ 3.90 (t, 2H, -CH₂-Br). The quinoline aromatic protons will appear between δ 7.40 and 9.00. A broad downfield singlet indicates the exchangeable proton of the hydrobromide salt.

Troubleshooting Common Deviations:

-

High Dimer Impurity (m/z 317 [M+H]⁺): This indicates bis-alkylation (1,2-bis(quinolin-8-yloxy)ethane). Causality: The local concentration of 1,2-dibromoethane was too low during the reaction. Correction: Ensure vigorous mechanical stirring and strictly maintain the 5.0 equivalent excess of the electrophile.

-

Incomplete Conversion: Significant unreacted 8-hydroxyquinoline remains after 12 hours. Causality: The K₂CO₃ was likely hydrated, quenching the basicity, or the solvent was wet. Correction: Always use oven-dried K₂CO₃ and anhydrous MeCN.

References[1] ChemScene. 8-(2-Bromoethoxy)quinoline hydrobromide (CAS 1334149-03-9) Product Information. ChemScene.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVfAqVlLirVVq1VJVxd9A9IyEQG-4mJVIdcEPt977pev7I2cEdODyCyjMuPItYAezMGfi-R-goFsYMJhZtC6HhaXMd_dSj801B4fNfX-jbIqheEQwXHDc9FnQm3h7r13-gUFKz0MvlwdrGQKamIQ==[2] Krawczyk, M., & Pastuch-Gawołek, G. (2019). 8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity of the Obtained Compounds. Molecules (MDPI).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFueqaLr2LWNhAtegB3qZ3pkOQbxmR89CYAxGKzpP62yW5HU0LtcgeaCM5e33K08TficFjJwgr_4Dax88QuRQDUGx6R6MMCRl6GjjRIRKEQAPAvcsEegsOmWPZxjGtZmsrERWVF[3] Abdelmajeid, A., et al. (2016). Synthesis and Investigation of Mass Spectra and Antimicrobial Activity of Some Azoles and Azines Based on (QUINOLINE-8-YLOXY) AC. Natural Sciences Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2NznyeE1LM8MkZ_s9Tj-XpJz-qMLcba7o-pVzd1Utim7cK1gzz8PPjqZTZbcG4yAVWKnL1T6x3_mvya0Z2VXV_-E8Nmp8KNX-SLJ6eSuAgn2xzCO-dYRmWJf6Q_5X911gRf-QJMQ5FAEHnBgru7ua_qVfEGACoQ==

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Dimerization in Quinoline Ether Synthesis

Welcome to the technical support center for quinoline ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a specific focus on minimizing the formation of dimerization byproducts. Our goal is to provide you with the expertise and practical insights needed to enhance your reaction yields and product purity.

Introduction: The Challenge of Dimerization

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, valued for their diverse biological activities.[1][2][3] The synthesis of quinoline ethers, often achieved through cross-coupling reactions such as the Buchwald-Hartwig amination or Ullmann condensation, is a critical step in the development of novel compounds.[4][5][6] However, a common and often frustrating side reaction is the formation of dimers, which can significantly reduce the yield of the desired ether product and complicate purification.

This guide will delve into the mechanistic origins of dimerization and provide actionable strategies to mitigate this unwanted side reaction. We will explore the critical roles of ligands, bases, temperature, and solvent in directing the reaction pathway towards the desired C-O bond formation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during quinoline ether synthesis.

Q1: What are the primary causes of dimer formation in my quinoline ether synthesis?

Dimerization in quinoline ether synthesis typically arises from two main competing reaction pathways:

-

Homocoupling of the Quinoline Halide: In transition metal-catalyzed reactions, such as those employing palladium or copper, the organometallic intermediate can react with another molecule of the starting quinoline halide instead of the desired alcohol or phenol. This is particularly prevalent at higher temperatures or with less effective ligands that do not sufficiently stabilize the catalytic species.

-

Oxidative Dimerization: In some cases, especially with electron-rich quinolines or under aerobic conditions, oxidative homocoupling can occur, leading to the formation of a bi-quinoline species.[7]

Q2: How does the choice of catalyst and ligand impact dimerization?

The catalyst and ligand system is arguably the most critical factor in controlling the selectivity of the reaction.

-

Palladium Catalysts (Buchwald-Hartwig type reactions): Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are designed to promote the reductive elimination step that forms the desired C-O bond, while sterically hindering the approach of a second quinoline halide molecule, thus suppressing dimerization.[8][9][10] The choice of ligand can be tailored to the specific substrates being used.[9][10]

-

Copper Catalysts (Ullmann type reactions): Traditional Ullmann conditions often require high temperatures and stoichiometric copper, which can favor dimerization.[4][6] Modern protocols utilize soluble copper catalysts with ligands like diamines or acetylacetonates, which allow for milder reaction conditions and improved selectivity.[4]

Q3: Can the reaction base influence the formation of dimers?

Yes, the choice of base is crucial. A strong, non-nucleophilic base is generally preferred to deprotonate the alcohol or phenol without competing in the coupling reaction. The base can also influence the aggregation state and reactivity of the catalyst. For instance, in Buchwald-Hartwig reactions, bases like cesium carbonate or potassium phosphate are often effective.[11][12]

Q4: What is the role of temperature and solvent in minimizing dimerization?

-

Temperature: Higher temperatures can accelerate the rate of dimerization.[7][13] It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired etherification.

-

Solvent: The solvent can affect the solubility of the reactants and catalyst, as well as the stability of the catalytic intermediates. High-boiling, inert solvents like diphenyl ether or mineral oil are sometimes used in classical methods, but modern catalytic systems often perform well in more common solvents like toluene, dioxane, or DMF.[14] The key is to choose a solvent that is compatible with the chosen catalyst system and reaction temperature.

Troubleshooting Guide: A Problem-Solution Approach

This section provides a systematic approach to troubleshooting common issues related to dimerization in quinoline ether synthesis.

| Problem | Potential Causes | Solutions |

| High percentage of dimer in the final product | 1. Suboptimal Ligand Choice: The ligand may not be effectively promoting reductive elimination of the ether or suppressing homocoupling. 2. Incorrect Catalyst Loading: Too high or too low a catalyst concentration can lead to side reactions. 3. Reaction Temperature is Too High: Elevated temperatures can favor the dimerization pathway.[13] 4. Presence of Oxygen: For some catalytic systems, oxygen can promote oxidative dimerization.[7] | 1. Screen Different Ligands: For palladium-catalyzed reactions, try a range of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[8][15] For copper-catalyzed reactions, consider using diamine or other chelating ligands. 2. Optimize Catalyst Loading: Perform a series of small-scale reactions to determine the optimal catalyst concentration. 3. Lower the Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[13] 4. Degas Solvents and Use an Inert Atmosphere: Purge solvents with nitrogen or argon and maintain the reaction under an inert atmosphere.[7] |

| Low or no yield of the desired ether, with significant starting material remaining | 1. Inactive Catalyst: The catalyst may have decomposed or was not properly activated. 2. Insufficiently Strong Base: The base may not be strong enough to deprotonate the alcohol or phenol. 3. Poor Solvent Choice: The reactants or catalyst may not be sufficiently soluble in the chosen solvent. | 1. Use a Pre-catalyst or Freshly Prepared Catalyst: Ensure the catalyst is active. Some palladium pre-catalysts are commercially available and offer improved stability and activity.[10] 2. Select a Stronger Base: Consider using a stronger, non-nucleophilic base such as K₃PO₄ or LiHMDS, depending on the reaction.[12][15] 3. Change the Solvent: Try a different solvent or a solvent mixture to improve solubility. |

| Formation of multiple unidentified byproducts | 1. Decomposition of Starting Materials or Product: The reaction conditions may be too harsh. 2. Competing Side Reactions: Besides dimerization, other side reactions like reduction of the quinoline ring or reaction with the solvent may be occurring. | 1. Milder Reaction Conditions: Explore milder catalytic systems that operate at lower temperatures. 2. Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the byproducts. This can provide valuable mechanistic insights and help in optimizing the reaction conditions. |

Experimental Protocols: A Starting Point for Optimization

The following are generalized protocols for common quinoline ether synthesis methods. These should be considered as starting points and may require optimization for your specific substrates.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Etherification

This protocol is adapted from general procedures for Buchwald-Hartwig C-O coupling.[16]

Materials:

-

Quinoline halide (1.0 equiv)

-

Alcohol or phenol (1.2-1.5 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, 2-10 mol%)

-

Base (e.g., Cs₂CO₃, 1.5-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

-

To an oven-dried reaction vessel, add the quinoline halide, alcohol or phenol, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate glovebox or under an inert atmosphere, prepare a stock solution of the palladium pre-catalyst and ligand in the reaction solvent.

-

Add the catalyst/ligand solution to the reaction vessel via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Copper-Catalyzed Ullmann Etherification

This protocol is a modified version of the classical Ullmann condensation, employing a soluble copper catalyst.[4]

Materials:

-

Quinoline halide (1.0 equiv)

-

Alcohol or phenol (1.5-2.0 equiv)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Ligand (e.g., 1,10-phenanthroline, 10-20 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, high-boiling solvent (e.g., DMF, NMP)

Procedure:

-

To an oven-dried reaction vessel, add the quinoline halide, alcohol or phenol, CuI, ligand, and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to a high temperature (typically 120-160 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable solvent.

-

Filter the mixture to remove insoluble salts.

-

Perform an aqueous workup as described in Protocol 1.

-

Purify the crude product by column chromatography.

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired etherification pathway versus the undesired dimerization pathway in a palladium-catalyzed cross-coupling reaction.

Caption: Competing pathways in Pd-catalyzed quinoline ether synthesis.

The key to minimizing dimerization lies in promoting the rate of the desired catalytic cycle (left) over the undesired homocoupling pathway (right). This is achieved by carefully selecting the reaction conditions as outlined in this guide.

References

- Anand, K., Singh, M., & Kumar, V. (2022). A review on synthetic investigation for quinoline- recent green approaches.

- MDPI. (2025).

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.

- Fehlner, J. R., & Le, T. X. (1986). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 64(8), 1542-1547.

- RSC. (n.d.).

- BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis. BenchChem.

- IJFMR. (2025).

- ACS Omega. (2025). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.

- PMC. (n.d.).

- BenchChem. (2025). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center. BenchChem.

- Indian Academy of Sciences. (n.d.). An efficient synthesis of quinolines under solvent-free conditions. Indian Academy of Sciences.

- Slideshare. (n.d.). Quinoline and isoquinoline- heterocyclic chemistry- pharmacy | PDF. Slideshare.

- ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook.

- YouTube. (2025).

- ResearchGate. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

- Wikipedia. (n.d.).

- MDPI. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.

- Google Patents. (n.d.). EP1245553A2 - Palladium-catalysed synthesis of aryl ethers.

- ScienceOpen. (2014).

- BenchChem. (2025). strategies to minimize dimer formation in piperazine-2-thione reactions. BenchChem.

- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

- Chemistry LibreTexts. (2023).

- ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr)

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.

- SynArchive. (n.d.).

- Macmillan Group. (2002). Buchwald-Hartwig Chemistry. Macmillan Group.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal.

- PMC - NIH. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH.

- Entegris. (n.d.). Buchwald Ligands Review. Entegris.

- Xingwei Li. (2024).

- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.

- BYJU'S. (2022).

- ResearchGate. (n.d.). The Ullmann Ether Condensation.

- Chemistry Steps. (2021).

- RSC Publishing. (2021). A palladium-catalyzed approach to allenic aromatic ethers and first total synthesis of terricollene A. RSC Publishing.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- ACS Publications. (2013).

- Chemistry LibreTexts. (2022). 16.

- PMC. (n.d.). A palladium-catalyzed approach to allenic aromatic ethers and first total synthesis of terricollene A. PMC.

- MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Frontiers. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijfmr.com [ijfmr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds – ScienceOpen [scienceopen.com]

- 6. synarchive.com [synarchive.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 10. entegris.com [entegris.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. organic-synthesis.com [organic-synthesis.com]

Technical Support Center: Managing Thermal Instability of Bromoethoxy Quinolines During Drying

Welcome to the technical support center for handling bromoethoxy quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the thermal lability of these compounds during the critical drying phase of manufacturing and experimentation. Our goal is to provide you with the causal understanding and practical, field-proven protocols necessary to ensure the stability, purity, and potency of your active pharmaceutical ingredient (API).

Section 1: Understanding the Instability - The "Why"

A thorough understanding of the degradation pathway is the first step toward prevention. This section addresses the fundamental reasons behind the thermal instability of bromoethoxy quinolines.

Frequently Asked Questions (FAQs)

Q1: What makes bromoethoxy quinolines thermally unstable?

A: The primary mechanism of thermal degradation for ethoxy-substituted quinolines is the pyrolytic elimination of an ethylene molecule from the ethoxy group.[1][2] This unimolecular reaction proceeds through a six-membered transition state, resulting in the formation of a more stable bromo-quinolone or bromo-hydroxyquinoline tautomer.[1][2] Elevated temperatures provide the activation energy required for this decomposition pathway, leading to impurity generation and a loss of the desired API. The presence of the bromine atom on the quinoline ring can also influence the molecule's electronic properties and overall stability.

Q2: What are the common signs of product degradation during drying?

A: Degradation can manifest in several ways. Visually, you may observe:

-

Discoloration: A shift from a white or off-white powder to yellow or brown is a classic indicator of quinoline degradation.[3]

-

Change in Physical State: Oiling out, melting, or clumping below the expected melting point can indicate the formation of lower-melting point impurities or eutectic mixtures.

-

Inconsistent Analytical Results: A loss of potency or the appearance of new, unidentified peaks in analytical tests like HPLC are definitive signs of degradation.[3]

It is critical to not rely solely on visual cues. Always confirm the purity and identity of your final product using validated analytical methods.

Section 2: Proactive Strategies for Safe and Effective Drying

The core principle for drying thermally labile compounds is to remove solvents at the lowest feasible temperature for the shortest possible time.[4][5] The choice of drying method is paramount and depends on the solvent system, the scale of your operation, and the desired final characteristics of the API.

Workflow: Selecting the Optimal Drying Method

This decision tree provides a logical pathway for choosing the most appropriate drying technique for your bromoethoxy quinoline compound.

Caption: Decision tree for selecting a drying method.

Comparison of Recommended Drying Technologies

| Feature | Lyophilization (Freeze-Drying) | Low-Temperature Vacuum Drying | Fluidized Bed Drying (FBD) |

| Operating Principle | Solvent removal via sublimation from a frozen state under deep vacuum. | Solvent removal via evaporation at reduced pressure, lowering the boiling point.[6] | Particles are suspended (fluidized) in a stream of temperature-controlled air or nitrogen.[7][8] |

| Typical Temperature | -40°C to 20°C | 25°C to 45°C | 35°C to 50°C (Inlet Air Temp) |

| Key Advantage | Ultimate protection against thermal degradation; ideal for the most sensitive compounds.[9][10] | Good balance of efficiency and thermal protection; widely accessible equipment.[5] | Rapid and uniform drying; suitable for large volumes.[7][11] |

| Primary Limitation | Long cycle times; high capital and operational cost; not suitable for all organic solvents.[12] | Potential for hot spots if not controlled; slower than FBD. | Higher risk of particle attrition; requires careful control of air temperature to avoid degradation.[8] |

| Best Suited For | Aqueous-based formulations; highly unstable APIs; early-stage development.[13][14] | Small to medium batches with organic solvents. | Large-scale manufacturing of moderately stable powders.[15] |

Experimental Protocols

Protocol 1: Lyophilization (Freeze-Drying)

This protocol is the gold standard for preserving the integrity of highly thermolabile bromoethoxy quinolines, particularly from aqueous solutions.

-

Pre-Freezing:

-

Dissolve or suspend the wet API cake in a suitable solvent system (primarily water).

-

Distribute the solution into lyophilizer trays, ensuring a uniform thickness (typically 1-2 cm).

-

Load the trays onto the lyophilizer shelves and cool them at a controlled rate (e.g., 1°C/minute) to below the eutectic point of the formulation (typically -40°C or lower). Hold for at least 2 hours to ensure complete solidification.

-

-

Primary Drying (Sublimation):

-

Initiate the vacuum, reducing the chamber pressure to below 200 mTorr.

-

Once the vacuum is stable, slowly raise the shelf temperature to between -20°C and -10°C. The goal is to provide just enough energy for the ice to sublimate into vapor without melting the product.

-

Hold these conditions until the bulk of the ice has sublimated. This can be monitored by pressure and temperature sensors.

-

-

Secondary Drying (Desorption):

-

Gradually increase the shelf temperature to a final, low temperature (e.g., 20-25°C) while maintaining a deep vacuum.

-

This step removes residual, bound water molecules. Hold until the product temperature stabilizes and matches the shelf temperature.

-

-

Cycle Completion:

-

Break the vacuum with a dry inert gas, such as nitrogen.

-

Immediately unload and package the dried powder in a controlled, low-humidity environment.

-

Protocol 2: Low-Temperature Vacuum Drying

This is the most common method for drying APIs from organic solvents in a lab or kilo-lab setting.

-

Preparation:

-

Perform a Differential Scanning Calorimetry (DSC) analysis on the wet API cake to determine its melting point and any thermal events. Crucially, the drying temperature must be set at least 15-20°C below the lowest observed thermal event.

-

Spread the wet API cake evenly on stainless steel or glass trays. Break up any large clumps to maximize surface area.

-

-

Drying Cycle:

-

Load the trays into a vacuum oven with good shelf-to-tray contact for efficient heat conduction.[4]

-

Start the vacuum pump and reduce the internal pressure to below 10 mbar. A lower pressure directly corresponds to a lower solvent boiling point.[16]

-

Once the vacuum is stable, set the shelf temperature to the predetermined safe level (e.g., 35°C).

-

It is best practice to introduce a slow, controlled bleed of dry nitrogen into the oven. This "purging" helps to sweep solvent vapors away from the product surface, accelerating the drying process.

-

-

Monitoring and Completion:

-

Dry for a predetermined time (e.g., 24-48 hours). The cycle is complete when in-process checks (e.g., a sample analyzed by Headspace GC) show residual solvents are below the required ICH Q3C limits.[17]

-

Cool the shelves to room temperature before breaking the vacuum with nitrogen to prevent shocking the product.

-

Section 3: Troubleshooting Guide - The "What-Ifs"

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Discoloration (Yellowing/Browning) After Drying | 1. Drying temperature was too high. 2. Drying cycle was too long. 3. Exposure to oxygen during the process. | 1. Immediately lower the temperature. Re-verify the safe temperature limit via DSC analysis of the wet material. 2. Optimize the drying cycle for time. A deeper vacuum can often reduce the required time. 3. Ensure a deep, stable vacuum is maintained and use a nitrogen bleed/purge to create an inert atmosphere. |

| High Residual Solvents Despite a Long Drying Time | 1. Inefficient solvent removal (vacuum not deep enough). 2. Product has formed a hard crust, trapping solvent inside. 3. The chosen solvent has a high boiling point. | 1. Check your vacuum pump and system for leaks. A pressure below 10 mbar is recommended. 2. Periodically (if safe and feasible) break the vacuum with nitrogen, carefully break up the cake, and restart the drying cycle. 3. If possible in your synthesis, switch to a lower-boiling point solvent for the final crystallization step. |

| Purity Decrease Confirmed by HPLC | 1. Thermal degradation has occurred. The chosen drying method is too aggressive. | 1. Stop the current method. The API is not stable under these conditions. 2. Switch to a gentler method. If using vacuum drying, significantly lower the temperature. If that fails, lyophilization is the next logical step.[9] |

| Product "Oiled Out" or Melted in the Oven | 1. Drying temperature exceeded the API's melting point. 2. The API formed a low-melting point solvate with the residual solvent. | 1. Always run a DSC on the wet cake before drying to identify the true melting point of the material you are drying, not just the pure, dry API. 2. Set the drying temperature well below this solvate melting point. |

Section 4: References

-

Agno Pharma. (2019, October 8). Lyophilization Of Pharmaceuticals: An Overview. Agno Pharma. [Link]

-

sinothermo. (2025, August 15). Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. sinothermo. [Link]

-

Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]

-

Scribd. ICH Q3C Guidelines for Residual Solvents | PDF. Scribd. [Link]

-

Anonymous. (2025, November 21). Vacuum Dryers in the Pharmaceutical Industry: A Complete Overview. Anonymous. [Link]

-

ICH. (2021, April 22). impurities: guideline for residual solvents q3c(r8). ICH. [Link]

-

ICH. (2018, October 15). impurities: guideline for residual solvents q3c(r7). [Link]

-

amixon GmbH. Vacuum Drying - Advantages & Common Applications. amixon GmbH. [Link]

-

European Medicines Agency (EMA). (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. [Link]

-

Millrock Technology, Inc. (2019, May 7). Active Pharmaceutical Ingredient (API) Freeze Drying. Millrock Technology, Inc. [Link]

-

Netpharmalab. (2024, February 19). Pharmaceutical lyophilization: what it is and what it is used for. Netpharmalab. [Link]

-

PMC. (2023, November 9). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. PMC. [Link]

-

Anonymous. (2024, June 12). Impact of Organic Impurities on the Stability of Active Pharmaceutical Ingredients(API). [Link]

-

inprotec GmbH. Fluidized Bed Drying. inprotec GmbH. [Link]

-

AZoM. (2024, May 8). Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. AZoM. [Link]

-

Anonymous. Fluidized bed dryers. [Link]

-

Single Use Support. (2023, July 28). Lyophilization considerations: Comparing freeze-drying to freezing for biopharmaceutical products. Single Use Support. [Link]

-

Anonymous. Supercritical Fluids applications in the Pharmaceutical Industry. [Link]

-

Yutong. (2024, June 14). Exploring Divergence: Vacuum Drying or Heat Drying - Which is Better?. Yutong. [Link]

-

AVEKA. Sensitive particles? Lay your fears to rest with fluid bed drying. AVEKA. [Link]

-

ResearchGate. (n.d.). (PDF) Supercritical Fluid Drying: Classification and Applications. ResearchGate. [Link]

-

Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals. Veeprho. [Link]

-

PMC. (n.d.). Drying Using Supercritical Fluid Technology as a Potential Method for Preparation of Chitosan Aerogel Microparticles. PMC. [Link]

-

thyssenkrupp Uhde. Supercritical Fluids Technology. thyssenkrupp Uhde. [Link]

-

Anonymous. Fluid Bed Dryers: Revolutionize Drying Methods. [Link]

-

Making.com. Fluid bed drying system for wet powder chemicals. Making.com. [Link]

-

MDPI. (2024, August 4). Supercritical Fluids: An Innovative Strategy for Drug Development. MDPI. [Link]

-

Journal of Chromatographic Science. (1971, September 21). Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]

-

Food Journal. (2025, August 5). Thermal and Structural Influences on Stability of Bioactive Compounds in Freeze-Dried Fruits. Food Journal. [Link]

-

MDPI. (2023, June 19). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

-

Tenger Chemical. (2024, December 16). Understanding the Impact of Residual Solvents in Pharmaceutical Products and Their Safety Implications. Tenger Chemical. [Link]

-

MDPI. (2025, June 13). Emerging Drying Technologies and Their Impact on Bioactive Compounds: A Systematic and Bibliometric Review. MDPI. [Link]

-

EnWave.net. (2025, February 19). The challenge of preserving bioactive compounds. EnWave.net. [Link]

-

MDPI. (2023, June 11). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. MDPI. [Link]

-

Cambridge Polymer Group. (2016, March 28). Residual solvents in pharmaceuticals. Cambridge Polymer Group. [Link]

-

MDPI. (2021, December 10). Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC). MDPI. [Link]

-

ACS Omega. (2025, June 13). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]

-

openlib. Effects of drying methods on the composition of volatile compounds in fruits and vegetables. openlib. [Link]

-

DOI. (2018, June 11). A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline and ethoxyisoquinoline. DOI. [Link]

-

PMC. (2023, April 17). Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study. PMC. [Link]

-

arXiv. Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: A computational study Mohamed A. M. Mahmoud,1 M. arXiv. [Link]

-

MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. MDPI. [Link]

-

MDPI. (2019, February 1). Iron(III)-Catalyzed Highly Regioselective Halogenation of 8-Amidoquinolines in Water. MDPI. [Link]

-

ResearchGate. (2015, February 3). What is the decomposition temperature of quinoline in the presence of nitrogen?. ResearchGate. [Link]

-

RSC Publishing. Thermal stability of emerging N6-type energetic materials: kinetic modeling of simultaneous thermal analysis data to explain sensitivity trends. RSC Publishing. [Link]

-

ResearchGate. (n.d.). 7-Bromo-3-ethyl-9-phenyl-2-tosylpyrrolo[3,4- b ]quinoline. ResearchGate. [Link]

Sources

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. azom.com [azom.com]

- 5. yutongdrying.com [yutongdrying.com]

- 6. Vacuum Dryers in the Pharmaceutical Industry: A Complete Overview | Zhanghua Dryer [filter-dryer.com]

- 7. Fluidized Bed Drying - inprotec GmbH [inprotec.de]

- 8. aveka.com [aveka.com]

- 9. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. foodjournal.researchfloor.org [foodjournal.researchfloor.org]

- 11. dedert.com [dedert.com]

- 12. netpharmalab.es [netpharmalab.es]

- 13. millrocktech.com [millrocktech.com]

- 14. susupport.com [susupport.com]

- 15. making.com [making.com]

- 16. Vacuum Drying - Advantages & Common Applications - amixon® - amixon GmbH [amixon.com]